molecular formula C12H23N5O6 B558407 Boc-HomoArg(NO2)-OH CAS No. 28968-64-1

Boc-HomoArg(NO2)-OH

Cat. No.: B558407
CAS No.: 28968-64-1
M. Wt: 333.34 g/mol
InChI Key: YFIPSHDRWHZYOM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-HomoArg(NO2)-OH: is a chemical compound known as N6-(amino(nitroamino)methylene)-N2-(tert-butoxycarbonyl)-L-lysine. It is a derivative of the amino acid lysine, modified with a tert-butoxycarbonyl (Boc) protecting group and a nitro group. This compound is often used in peptide synthesis and biochemical research due to its unique properties.

Scientific Research Applications

Boc-HomoArg(NO2)-OH has several applications in scientific research:

    Peptide Synthesis:

    Biochemical Research: The compound is used to study enzyme-substrate interactions, protein folding, and other biochemical processes.

    Medicinal Chemistry: Researchers use this compound to develop novel therapeutic agents and study their interactions with biological targets.

    Industrial Applications: The compound is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Boc-HomoArg(NO2)-OH is not specified in the available sources. It is primarily used for research purposes .

Future Directions

The future directions of Boc-HomoArg(NO2)-OH are largely dependent on the outcomes of ongoing research. The global market size of this compound is expected to grow, indicating potential future applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-HomoArg(NO2)-OH typically involves the following steps:

    Protection of the amino group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of the nitro group: The nitro group is introduced by reacting the protected lysine with a nitro reagent, such as nitrous acid or a nitroalkane, under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Industrial production also incorporates advanced purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-HomoArg(NO2)-OH can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.

Major Products:

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Removal of the Boc group to yield the free amino compound.

Comparison with Similar Compounds

    Boc-Lysine: Similar to Boc-HomoArg(NO2)-OH but without the nitro group, used in peptide synthesis.

    Fmoc-Lysine: Another lysine derivative with a different protecting group (fluorenylmethyloxycarbonyl), used in peptide synthesis.

    Boc-Arginine: A derivative of arginine with a Boc protecting group, used in peptide synthesis and biochemical research.

Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the nitro group. This combination allows for selective functionalization and modification, making it a valuable tool in peptide synthesis and biochemical research. The nitro group also imparts unique redox properties, enabling studies of redox reactions and interactions with biological targets.

Properties

IUPAC Name

(2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIPSHDRWHZYOM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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